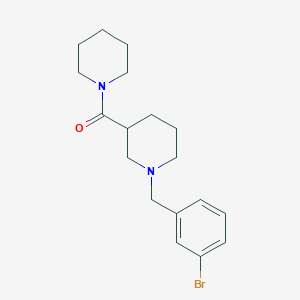
1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine, commonly referred to as 3-Bromobenzylpiperidine (3-BBP), is a chemical compound that has gained significant attention in scientific research applications in recent years. This compound is a piperidine derivative and has been found to have various biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine involves the modulation of various signaling pathways. It has been found to activate the Nrf2/ARE pathway, which is responsible for the expression of antioxidant and detoxifying enzymes. Additionally, 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine can inhibit the activation of the NF-kB pathway, which is involved in the production of pro-inflammatory cytokines. These effects of 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine contribute to its neuroprotective and anti-inflammatory properties.
Biochemical and Physiological Effects:
1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine has been found to have various biochemical and physiological effects. It can increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine can reduce the production of reactive oxygen species and lipid peroxidation. These effects contribute to its neuroprotective properties. Additionally, 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine can reduce the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. These effects contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine in lab experiments is its high purity and high yield synthesis method. This ensures that the results obtained from experiments are reliable and reproducible. Moreover, 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine has been extensively studied, and its mechanism of action is well understood, which makes it a valuable tool for studying neurodegenerative diseases. However, one of the limitations of using 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine in lab experiments is its potential toxicity. Although 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine has been found to have neuroprotective and anti-inflammatory properties, its toxicity profile needs to be further investigated.
Orientations Futures
There are several future directions for the study of 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine. One of the directions is to investigate its potential therapeutic applications in animal models of neurodegenerative diseases. Moreover, the toxicity profile of 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine needs to be further investigated to ensure its safety for human use. Additionally, the development of novel synthesis methods for 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine can improve its yield and purity, which can further enhance its potential therapeutic applications.
Conclusion:
In conclusion, 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine, commonly referred to as 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine, is a piperidine derivative that has gained significant attention in scientific research applications. Its potential therapeutic applications in neurodegenerative diseases have been extensively studied, and its mechanism of action is well understood. However, further investigation is needed to ensure its safety for human use. The development of novel synthesis methods can further enhance its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine involves the reaction of 1-(3-bromobenzyl)piperidine-4-carboxylic acid with N,N-diisopropylethylamine (DIPEA) and 1,1'-carbonyldiimidazole (CDI) in anhydrous dichloromethane. The reaction is carried out at room temperature for 24 hours, and the resulting product is purified using column chromatography. This synthesis method has been reported to yield high purity and high yield of 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine.
Applications De Recherche Scientifique
1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and can prevent neuronal cell death induced by various factors such as oxidative stress, glutamate toxicity, and beta-amyloid peptide. Moreover, 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. These properties make 1-(3-Bromobenzyl)-3-(1-piperidinylcarbonyl)piperidine a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Propriétés
Formule moléculaire |
C18H25BrN2O |
|---|---|
Poids moléculaire |
365.3 g/mol |
Nom IUPAC |
[1-[(3-bromophenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25BrN2O/c19-17-8-4-6-15(12-17)13-20-9-5-7-16(14-20)18(22)21-10-2-1-3-11-21/h4,6,8,12,16H,1-3,5,7,9-11,13-14H2 |
Clé InChI |
DALTVDLZVWJFER-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Br |
SMILES canonique |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)

methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)